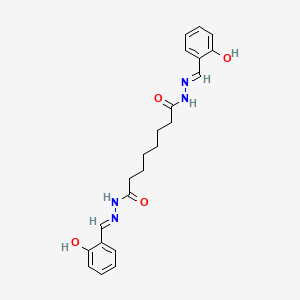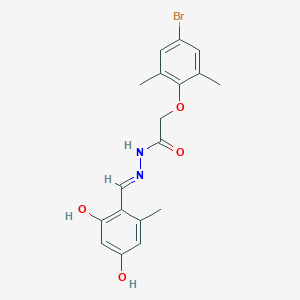
N'-(2-hydroxy-3-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Descripción general
Descripción
N'-(2-hydroxy-3-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as HNAN, is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
N'-(2-hydroxy-3-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, which results in the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the activity of protein kinase CK2, which plays a role in cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-hydroxy-3-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to be effective in inhibiting the activity of protein kinase CK2 and inducing apoptosis in cancer cells. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for the study of N'-(2-hydroxy-3-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. One potential direction is to investigate the use of this compound as a fluorescent probe for the detection of protein kinase CK2 activity in vivo. Another potential direction is to study the effects of this compound on other enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models.
Aplicaciones Científicas De Investigación
N'-(2-hydroxy-3-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. This compound has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a role in cell growth and proliferation. This compound has also been studied for its potential use as a fluorescent probe for the detection of protein kinase CK2 activity in vitro and in vivo.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-10-5-6-14(13(7-10)20(25)26)27-9-15(21)18-17-8-11-3-2-4-12(16(11)22)19(23)24/h2-8,22H,9H2,1H3,(H,18,21)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQJUPCZJXLJCC-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenoxyacetohydrazide](/img/structure/B3724484.png)

![4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3724506.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724513.png)




![3-[amino(4-morpholinyl)methylene]-2,4-pentanedione](/img/structure/B3724558.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724561.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B3724565.png)

